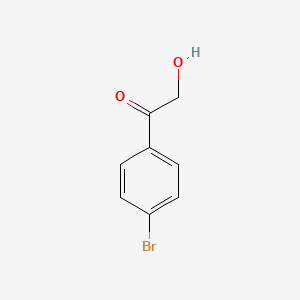
2-Hydroxyethyl icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydroxyethyl icosanoate is a chemical compound with the molecular formula C22H44O3 . It is also known by other names such as Icosanoic acid 2-hydroxyethyl ester and Eicosanoic acid, 2-hydroxyethyl ester .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h23H,2-21H2,1H3 . Its canonical SMILES representation is CCCCCCCCCCCCCCCCCCC(=O)OCCO . Physical And Chemical Properties Analysis
This compound has a molecular weight of 356.6 g/mol . It has a high XLogP3-AA value of 8.9, indicating that it is very hydrophobic . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a high number of freely rotating bonds (21), suggesting a high degree of flexibility .Scientific Research Applications
Composition Studies in Icosanoic Acid Monolayers
Kobayashi and Takaoka (1986) utilized Electron Spectroscopy for Chemical Analysis (ESCA) to examine the composition of icosanoic acid monolayers, revealing the presence of icosanoic acid and cadmium icosanoate in these structures (Kobayashi & Takaoka, 1986).
Chemical Constituents in Waste Tobacco Leaves
Sun Hao-ran's (2010) study on waste tobacco leaves identified several compounds, including 4-hydroxyphenethyl icosanoate, which was isolated for the first time from tobacco leaves (Sun Hao-ran, 2010).
Carborane-Containing Drugs for Therapeutic Applications
Stockmann et al. (2019) discussed the potential of icosahedral carboranes in medicine, particularly in drug design for various types of cancers (Stockmann et al., 2019).
Development of Hydrogel Microtubes for Medical Applications
Yagüe and Gleason (2012) developed cylindrical-shape hydrogel microtubes using 2-Hydroxyethyl methacrylate, which has potential applications as biosensors in medical fields (Yagüe & Gleason, 2012).
Nanoparticles for Osteosarcoma Treatment and Diagnosis
Cipreste et al. (2018) described the synthesis of hydroxyapatite/tenorite nanocomposites functionalized with folic acid, which can be used for osteosarcoma treatment and diagnosis (Cipreste et al., 2018).
Poly(2-Hydroxyethyl Methacrylate) for Biomedical Applications
Bose and Lau (2010) synthesized poly(2-hydroxyethyl methacrylate) (PHEMA) using initiated chemical vapor deposition (iCVD) for biomedical applications due to its noncytotoxicity and low nonspecific protein adsorption (Bose & Lau, 2010).
Development of Degradable Biocompatible Polymers
Zhang et al. (2012) developed degradable and biocompatible polymers based on PHEMA, which could be used for various biomedical applications (Zhang et al., 2012).
properties
IUPAC Name |
2-hydroxyethyl icosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h23H,2-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLBQVRKHDZZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73018-92-5 |
Source


|
| Record name | Polyethylene glycol monoarachidate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40337120 |
Source


|
| Record name | 2-Hydroxyethyl icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26158-80-5 |
Source


|
| Record name | 2-Hydroxyethyl icosanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)



